V-ATPase Inhibitory Potency of Bafilomycin D Compared to Bafilomycin A1
Bafilomycin D inhibits vacuolar H⁺-ATPase (V-ATPase) from the fungus Neurospora crassa with an IC₅₀ of approximately 2 nM . In a head-to-head comparison of bafilomycins A1, B1, C1, and D in a Helicobacter pylori vacuolization assay, Bafilomycin A1 displayed the highest activity, followed by B1, C1, and then D, establishing a clear potency hierarchy [1].
| Evidence Dimension | V-ATPase inhibition potency in a cellular vacuolization reversal assay |
|---|---|
| Target Compound Data | Bafilomycin D: Least potent among tested bafilomycins |
| Comparator Or Baseline | Bafilomycin A1: Highest potency |
| Quantified Difference | Bafilomycin A1 > Bafilomycin B1 > Bafilomycin C1 > Bafilomycin D |
| Conditions | Helicobacter pylori-induced cell vacuolization in HeLa cells |
Why This Matters
This defined potency rank order allows researchers to select the appropriate bafilomycin analog for their assay window, with Bafilomycin D offering a lower-potency alternative when maximal V-ATPase inhibition or associated cytotoxicity is undesirable.
- [1] Papini E, Bugnoli M, de Bernard M, Figura N, Rappuoli R, Montecucco C. Cell vacuolization induced by Helicobacter pylori: inhibition by bafilomycins A1, B1, C1 and D. FEMS Microbiol Lett. 1993;113(2):155-160. View Source
